Eritoran tetrasodium, also known as E5564, is a synthetic molecule designed as a structural analogue of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. [, , ] Eritoran is specifically recognized as a Toll-like receptor 4 (TLR4) antagonist, effectively inhibiting the interaction of LPS with this receptor. [, ] This property has positioned Eritoran as a subject of extensive scientific research exploring its potential to modulate immune responses triggered by LPS and other TLR4 ligands. [, ]
Related Compounds
Lipid A
Compound Description: Lipid A is a hydrophobic molecule and a major component of lipopolysaccharide (LPS), which is a large molecule found in the outer membrane of Gram-negative bacteria. Lipid A anchors LPS into the bacterial membrane and is responsible for the toxic properties of LPS. Lipid A acts as a potent immunostimulant in mammals by activating the innate immune system through binding to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) receptor complex on immune cells, primarily macrophages. This activation leads to the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). While this immune response is initially protective, excessive activation by Lipid A can lead to a systemic inflammatory response known as sepsis, which can be life-threatening. []
Relevance: Eritoran is a synthetic structural analog of the lipid A portion of LPS, specifically designed to act as a TLR4 antagonist. [] Eritoran competes with Lipid A for binding to the TLR4/MD-2 complex, thereby blocking the downstream signaling cascade that leads to cytokine release and inflammation. [, ]
Lipopolysaccharide (LPS)
Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is composed of three main parts: lipid A, core polysaccharide, and O-antigen. LPS is a potent activator of the innate immune system in mammals, primarily through its lipid A component which binds to the TLR4/MD-2 receptor complex on immune cells. This interaction triggers a cascade of intracellular signaling events, ultimately leading to the production and release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ] While this immune response is essential for fighting infection, excessive LPS stimulation can lead to a systemic inflammatory response known as sepsis, which can result in organ failure and death. []
Relevance: Eritoran is a synthetic compound that specifically targets TLR4, the primary receptor responsible for LPS recognition. [, ] By competitively binding to TLR4, Eritoran prevents LPS from interacting with its receptor and thereby inhibits the downstream inflammatory cascade. [, , ] This mechanism of action makes Eritoran a potential therapeutic agent for treating sepsis and other inflammatory conditions associated with excessive LPS stimulation. []
OxPAPC
Compound Description: OxPAPC (oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a phospholipid oxidation product. It belongs to a group of oxidized phospholipids, which are generated during oxidative stress and inflammation. OxPAPC has been shown to activate endothelial cells and induce the expression of adhesion molecules like VCAM and ICAM. []
Relevance: Similar to LPS, OxPAPC can induce inflammatory responses, although less potently. [] The research showed that Eritoran can also inhibit the OxPAPC-induced expression of inflammatory cytokines, albeit less effectively than its inhibition of LPS-induced responses. [] This finding suggests that while TLR4 is a key target for Eritoran's action, other pathways may be involved in the inflammatory effects of OxPAPC.
Relevance: While Eritoran effectively blocks LPS and OxPAPC-induced inflammation, it failed to inhibit FFA-induced expression of IL-6 in endothelial cells. [] This observation indicates that FFAs exert their pro-inflammatory effects through pathways independent of TLR4, the primary target of Eritoran. This distinction is crucial for understanding the specific mechanisms of action of Eritoran and its potential limitations in treating inflammatory conditions not primarily driven by TLR4.
Lipid IVa
Compound Description: Lipid IVa is a tetra-acylated precursor of lipid A in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. [, ] Unlike the hexa-acylated structure of E. coli-type lipid A, which acts as an agonist in all tested mammalian species, lipid IVa demonstrates species-specific effects. [, ] In murine cells, lipid IVa exhibits pro-inflammatory activity (agonism), but in human macrophages, it remains inactive and can even antagonize the action of potent agonists like E. coli-type lipid A. [] Similarly, in equine cells, lipid IVa acts as a weak agonist, while in canine cells, it is inactive and antagonizes lipid A-induced TLR4/MD-2 activation. [, ] This ambivalent activity profile of lipid IVa has been attributed to species-specific differences in the amino acid sequences and binding pocket structures of the TLR4/MD-2 receptor complex.
Relevance: The species-specific activity of lipid IVa highlights the complexity of TLR4/MD-2 activation and the challenges in developing TLR4 antagonists with consistent efficacy across different species. [] In contrast to lipid IVa, Eritoran exhibits a more consistent antagonistic effect on TLR4 across various mammalian species, including human, murine, canine, and equine. [, ] This consistent activity profile of Eritoran underscores its potential as a therapeutic agent targeting TLR4-mediated inflammation in a broader range of species.
Classification
Eritoran is classified as a synthetic organic compound and specifically as a TLR4 antagonist. It binds to the MD2 protein, which is part of the TLR4 signaling complex, preventing the activation typically induced by LPS. This mechanism positions Eritoran as a candidate for managing conditions characterized by excessive inflammatory responses, such as sepsis and acute lung injury.
Synthesis Analysis
Eritoran was synthesized at the Eisai Research Institute in Boston. The synthesis involves several steps to create its complex structure, which includes multiple acyl chains and phosphonate groups. The compound's synthesis can be summarized in the following steps:
Starting Materials: The synthesis begins with simpler lipid precursors that are chemically modified to introduce functional groups.
Acylation: Multiple acyl groups are added to form the tetraacylated structure characteristic of lipid A analogs.
Phosphorylation: Phosphate groups are introduced to enhance solubility and biological activity.
Purification: The final product undergoes purification processes such as chromatography to isolate Eritoran from by-products.
The final product is typically formulated as Eritoran tetrasodium salt for intravenous administration.
Molecular Structure Analysis
Eritoran's molecular formula is C66H126N2O19P2 with a molar mass of approximately 1313.677 g/mol. Its structure features:
Tetraacylated Backbone: Similar to lipid A, it contains four acyl chains that contribute to its hydrophobic properties.
Hydrophobic Pocket Binding: Eritoran binds within the deep hydrophobic pocket of MD2, a critical interaction site for TLR4 activation.
Functional Groups: The presence of phosphate groups enhances its solubility and interaction with biological membranes.
Crystallographic studies have shown that while Eritoran mimics LPS in binding to MD2, it does not induce TLR4 dimerization, which is essential for signaling activation.
Chemical Reactions Analysis
Eritoran participates in several key chemical reactions:
Binding Reactions: Eritoran competes with LPS for binding to MD2, preventing the formation of the TLR4-MD2 complex necessary for signal transduction.
Inhibition of Cytokine Production: In vitro studies have demonstrated that Eritoran inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon LPS stimulation.
Pharmacokinetic Interactions: Eritoran's pharmacokinetics involve binding to plasma proteins, particularly high-density lipoproteins (HDL), which can affect its bioavailability and duration of action.
Mechanism of Action
Eritoran exerts its effects primarily through:
Competitive Inhibition: By binding to MD2, Eritoran inhibits LPS from activating TLR4, thereby blocking downstream signaling pathways associated with inflammation.
Reduction of Cytokine Storms: In models of sepsis and acute lung injury, Eritoran administration has been shown to reduce inflammatory responses and cytokine production significantly.
Impact on Immune Responses: Studies indicate that Eritoran modulates both pro-inflammatory and anti-inflammatory gene expressions in response to infections.
This mechanism underscores its potential utility in conditions where TLR4-mediated inflammation is detrimental.
Physical and Chemical Properties Analysis
Eritoran possesses several notable physical and chemical properties:
Solubility: It is soluble in aqueous solutions when formulated as a tetrasodium salt, making it suitable for intravenous administration.
Stability: The compound exhibits stability under physiological conditions but may degrade upon exposure to certain plasma components like lipoproteins.
Pharmacokinetics: Following intravenous administration, Eritoran demonstrates linear pharmacokinetics with a relatively long elimination half-life (approximately 50 hours).
These properties are critical for its application in clinical settings.
Applications
Eritoran was primarily investigated for its potential applications in:
Severe Sepsis Treatment: Its ability to inhibit TLR4 signaling aimed at mitigating the excessive inflammatory response associated with sepsis.
Acute Lung Injury Management: Studies indicated that Eritoran could protect against lung injury induced by influenza viruses by dampening inflammatory responses.
Other Inflammatory Conditions: Research has explored its use in various conditions mediated by TLR4 signaling, including chronic airway diseases and ischemia-reperfusion injuries.
Despite its promising profile, clinical trials ultimately did not support its continued development due to insufficient efficacy results.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eritoran tetrasodium is an organic sodium salt which is the tetrasodium salt of eritoran. It contains an eritoran(4-). Eritoran Tetrasodium is the tetrasodium salt form of eritoran, a synthetic analogue of the lipid A portion of the endotoxin lipopolysaccharide (LPS), with potential immunomodulating activity. Eritoran binds to a receptor complex composed of toll-like receptor 4 (TLR4), CD14 and MD2 (MD-2, LY96) that is present on most cells of the immune system, inhibiting the activation of the receptor complex by LPS, which may result in the inhibition of pro-inflammatory cytokine secretion and a potentially fatal systemic inflammatory response syndrome (SIRS). LPS is found in the outer membrane of Gram-negative bacteria and binds to the TLR4/CD14/MD2 receptor complex of immune cells, including macrophages, resulting in the release of pro-inflammatory cytokines.
Selenocysteine is the 21st proteinogenic amino acid. Selenocysteine exists naturally in all three domains of life, but not in every lineage, as a building block of selenoproteins. Selenocysteine has both a lower pKa (5.43) and a lower reduction potential than cysteine. These properties make it very suitable in proteins that are involved in antioxidant activity. Unlike the other amino acids, no free pool of selenocysteine exists in the cell. Its high reactivity would cause damage to cells. Biotechnological applications of selenocysteine include use of 73Se-labeled Sec (half-life of 73Se = 7.2 hours) in positron emission tomography (PET) studies and 75Se-labeled Sec (half-life of 75Se = 118.5 days) in specific radiolabeling, facilitation of phase determination by multiwavelength anomalous diffraction in X-ray crystallography of proteins by introducing Sec alone, or Sec together with selenomethionine (SeMet), and incorporation of the stable 77Se isotope, which has a nuclear spin of 1/2 and can be used for high-resolution NMR, among others.
22,23-dihydroavermectin B1b is a macrocyclic lactone that is avermectin B1b in which the double bond present in the spirocyclic ring system has been reduced to a single bond. It is the minor component of ivermectin. It is a macrocyclic lactone and a spiroketal. It is functionally related to an avermectin B1b. Ivermectin B1b is a natural product found in Streptomyces avermitilis with data available.